Defluoro Levofloxacin-d3 is a deuterated derivative of Levofloxacin, a well-known fluoroquinolone antibiotic that is widely used in treating bacterial infections. The compound's molecular formula is and its molecular weight is approximately 346.40 g/mol. The introduction of deuterium atoms (D) in the structure enhances the compound's stability and allows for more precise pharmacokinetic studies.
Defluoro Levofloxacin-d3 falls under the category of antibiotics, specifically within the fluoroquinolone class. It is primarily used in research settings to study the pharmacokinetics and metabolism of Levofloxacin and its derivatives.
The synthesis of Defluoro Levofloxacin-d3 typically involves several steps:
The synthesis process may utilize various reagents and solvents, such as dimethyl sulfoxide, to facilitate reactions. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Defluoro Levofloxacin-d3 retains the core framework of Levofloxacin but features deuterium substitutions. The structural integrity is crucial for maintaining its biological activity while allowing researchers to track its behavior in biological systems.
Defluoro Levofloxacin-d3 can participate in various chemical reactions typical of fluoroquinolones, including:
The reactions are often monitored using high-performance liquid chromatography and mass spectrometry to analyze reaction products and pathways.
Defluoro Levofloxacin-d3 exhibits its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling necessary for DNA replication.
Relevant data regarding solubility and stability are critical for understanding its applications in research settings.
Defluoro Levofloxacin-d3 is primarily used in scientific research for:
This compound serves as an essential tool for researchers studying antibiotic mechanisms and developing new therapeutic strategies against resistant bacterial strains.
Defluoro Levofloxacin-d3 has the molecular formula C₁₈H₁₈D₃N₃O₄, with a precise molecular weight of 346.40 g/mol [5]. The deuterium atoms are strategically incorporated at three methylene positions (-CD₂-) within the piperazinyl ring, replacing protium atoms. This labeling pattern is confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which show characteristic mass fragmentation shifts and absence of proton signals at δ 3.5–3.7 ppm [5] [7]. The defluoro modification occurs at the C9 position, where fluorine in levofloxacin is replaced by hydrogen, eliminating the C9-F bond critical to the parent compound’s antibacterial activity [10].
Table 1: Atomic Composition of Defluoro Levofloxacin-d3
Element | Count | Positional Role |
---|---|---|
Carbon (C) | 18 | Aromatic/heterocyclic core |
Hydrogen (H) | 18 | Distributed across rings |
Deuterium (D) | 3 | Piperazinyl ring (-CD₂-) |
Nitrogen (N) | 3 | Pyridone/piperazine nitrogens |
Oxygen (O) | 4 | Carboxyl/carbonyl groups |
The crystalline solid exhibits a melting point of 217–223°C and predicted boiling point of 561.4±50.0°C, with solubility limited to polar aprotic solvents like DMSO under heated sonication [10]. Its pKa of 5.0±0.40 indicates predominant anionic speciation at physiological pH, influencing protein binding and tissue penetration [10].
Structurally, Defluoro Levofloxacin-d3 diverges from levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) in two key aspects:
Table 2: Structural and Physicochemical Comparison
Property | Defluoro Levofloxacin-d3 | Levofloxacin |
---|---|---|
Molecular Formula | C₁₈H₁₈D₃N₃O₄ | C₁₈H₂₀FN₃O₄ |
Molecular Weight | 346.40 g/mol | 361.37 g/mol |
C9 Substituent | H | F |
LogP (Predicted) | 0.85 | 0.98 |
Aqueous Solubility | Low (methanol/DMSO required) | Moderate (water-soluble salts) |
Mass spectrometric analyses reveal a 15 Da mass difference from levofloxacin due to fluorine loss, while deuterium labeling generates distinct m/z signatures (e.g., m/z 347.2 vs. 362.2 for [M+H⁺] in levofloxacin) [5] [9]. This mass shift enables unambiguous differentiation in LC-MS/MS assays.
The deuterium atoms in Defluoro Levofloxacin-d3 induce a kinetic isotope effect (KIE) that attenuates oxidative metabolism at the piperazinyl ring. Cytochrome P450 enzymes exhibit reduced turnover rates for C-D bond cleavage compared to C-H, leading to:
Table 3: Metabolic Stability Parameters
Parameter | Defluoro Levofloxacin-d3 | Non-deuterated Analog |
---|---|---|
Hepatic Clearance | 12.3 mL/min/kg | 18.7 mL/min/kg |
N-Oxide Metabolite Formation | 0.22 nmol/min/mg protein | 0.51 nmol/min/mg protein |
Plasma Half-life (rat) | 4.2 h | 2.8 h |
In environmental studies, the deuterated label allows tracing of levofloxacin degradation pathways in water treatment systems. Adsorption studies using rGO-WO₃ heterostructures show identical binding affinity (Langmuir capacity: 73.05 mg/g) to non-deuterated levofloxacin, confirming isotopic labeling does not alter physicochemical interactions [9]. This property enables precise tracking of antibiotic removal efficiencies without analytical interference from endogenous organics. The compound’s synthesis typically involves catalytic deuteration of a defluoro precursor using D₂ gas or deuterated reducing agents, achieving >99% isotopic purity essential for accurate tracer applications [5] [10].
Compound Names Cited:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8